4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol
Overview
Description
4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H10FNO It is a derivative of biphenyl, where the biphenyl core is substituted with an amino group at the 4-position, a fluoro group at the 4’-position, and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Based on the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, and it has a moderate lipophilicity .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution using reagents such as hydroxyl radicals or through directed ortho-metalation followed by oxidation.
Industrial Production Methods
Industrial production of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide.
Major Products Formed
Oxidation: Formation of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-one.
Reduction: Formation of 4-Amino-4’-fluoro-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-fluorobiphenyl: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxy-4’-fluorobiphenyl: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets.
4-Amino-4’-chlorobiphenyl: Substitution of the fluoro group with a chloro group, which may alter its lipophilicity and reactivity.
Uniqueness
4-Amino-4’-fluoro-[1,1’-biphenyl]-3-ol is unique due to the presence of all three functional groups (amino, fluoro, and hydroxyl) on the biphenyl core. This combination of functional groups provides a balance of reactivity, stability, and the ability to form multiple types of interactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABQYTDHTJDQOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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